2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves several steps. One common synthetic route starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate hydrazide derivative under specific conditions to form the final product . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, particularly those involving microbial infections and cancer.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making the compound effective against certain types of cancer cells and microorganisms .
Comparison with Similar Compounds
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: This compound has similar structural features but with additional methoxy groups, which may alter its reactivity and biological activity.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-(3-bromo-4-methoxyphenyl)methylidene]acetohydrazide:
These comparisons highlight the uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide, particularly in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C25H24N4O2S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-18(20-12-14-21(31-2)15-13-20)27-28-24(30)17-32-25-26-22-10-6-7-11-23(22)29(25)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3,(H,28,30)/b27-18+ |
InChI Key |
OKIBWIIEOGKIRG-OVVQPSECSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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